molecular formula C7H8N4OS B12630717 2,3-Dihydro-7,8-dimethyl-2-thioxopyrazolo[1,5-A][1,3,5]triazin-4(1H)-one CAS No. 1196156-34-9

2,3-Dihydro-7,8-dimethyl-2-thioxopyrazolo[1,5-A][1,3,5]triazin-4(1H)-one

Cat. No.: B12630717
CAS No.: 1196156-34-9
M. Wt: 196.23 g/mol
InChI Key: WRLXYIJEZRRVHH-UHFFFAOYSA-N
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Description

2,3-Dihydro-7,8-dimethyl-2-thioxopyrazolo[1,5-A][1,3,5]triazin-4(1H)-one is an organic compound with a unique structure that includes a pyrazolo[1,5-A][1,3,5]triazinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydro-7,8-dimethyl-2-thioxopyrazolo[1,5-A][1,3,5]triazin-4(1H)-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable hydrazine derivative with a thiocarbonyl compound. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-7,8-dimethyl-2-thioxopyrazolo[1,5-A][1,3,5]triazin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiocarbonyl group to a thiol or a thioether.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiocarbonyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, typically under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.

Scientific Research Applications

2,3-Dihydro-7,8-dimethyl-2-thioxopyrazolo[1,5-A][1,3,5]triazin-4(1H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 2,3-Dihydro-7,8-dimethyl-2-thioxopyrazolo[1,5-A][1,3,5]triazin-4(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dihydro-7,8-dimethyl-2-oxopyrazolo[1,5-A][1,3,5]triazin-4(1H)-one: Similar structure but with an oxo group instead of a thioxo group.

    2,3-Dihydro-7,8-dimethyl-2-thioxopyrimido[1,5-A][1,3,5]triazin-4(1H)-one: Similar structure but with a pyrimido ring instead of a pyrazolo ring.

Uniqueness

2,3-Dihydro-7,8-dimethyl-2-thioxopyrazolo[1,5-A][1,3,5]triazin-4(1H)-one is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

CAS No.

1196156-34-9

Molecular Formula

C7H8N4OS

Molecular Weight

196.23 g/mol

IUPAC Name

7,8-dimethyl-2-sulfanylidene-6H-pyrazolo[1,5-a][1,3,5]triazin-4-one

InChI

InChI=1S/C7H8N4OS/c1-3-4(2)10-11-5(3)8-6(13)9-7(11)12/h10H,1-2H3,(H,9,12,13)

InChI Key

WRLXYIJEZRRVHH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NN2C1=NC(=S)NC2=O)C

Origin of Product

United States

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